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molecular formula C17H21N3O2S B8655994 Ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate

Cat. No. B8655994
M. Wt: 331.4 g/mol
InChI Key: TVMPHIMKRYNMGY-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

To a solution of the ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate (457 mg, 1.26 mmol) in ethyl acetae (10 mL) and acetic acetic acid (1 mL) was added 10% palladium on carbon (135 mg, 0.126 mmol) and the mixture was placed under an atmosphere of H2 (balloon). The mixture was stirred for 3 hours was then filtered through celite. The filtrate was concentrated under reduced pressure. The resulting residue was purified by CombiFlash (20-60% ethyl acetate:hexanes) provided 250 mg (0.754 mmol, 60% yield) of ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate.
Quantity
457 mg
Type
reactant
Reaction Step One
[Compound]
Name
acetic acetic acid
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[N:11]=[C:12]([N:15]3[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]3)[S:13][CH:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[N:11]=[C:12]([N:15]3[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]3)[S:13][CH:14]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
457 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1N=C(SC1)N1CCC(CC1)C(=O)OCC
Name
acetic acetic acid
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
135 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by CombiFlash (20-60% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1N=C(SC1)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.754 mmol
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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